molecular formula C11H14INO2 B6605880 tert-butyl 3-amino-5-iodobenzoate CAS No. 1871303-43-3

tert-butyl 3-amino-5-iodobenzoate

Cat. No.: B6605880
CAS No.: 1871303-43-3
M. Wt: 319.14 g/mol
InChI Key: VHXNGHMQVPTVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-amino-5-iodobenzoate (TBAIB) is an organoiodine compound of the benzoic acid family with a molecular formula of C10H14INO2. It is a colorless, odorless, and crystalline solid that is soluble in water and ethanol. It is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in the production of polymers and in the manufacture of pharmaceuticals. It has also been studied as a potential anti-cancer agent in a variety of cell lines.

Scientific Research Applications

Tert-butyl 3-amino-5-iodobenzoate has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in the production of polymers, and in the manufacture of pharmaceuticals. It has also been studied as a potential anti-cancer agent in a variety of cell lines. In addition, this compound has been used as a model compound for studying the reactivity of organoiodine compounds in the presence of a variety of oxidizing and reducing agents.

Mechanism of Action

The exact mechanism of action of tert-butyl 3-amino-5-iodobenzoate is not well understood. However, it is believed to act as a catalyst in the production of polymers, as a reagent in organic synthesis, and as a potential anti-cancer agent. It has also been suggested that this compound may act as an antioxidant and may be involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may act as an antioxidant and may be involved in the regulation of cell signaling pathways. In addition, it has been suggested that this compound may have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl 3-amino-5-iodobenzoate in laboratory experiments is that it is relatively inexpensive and easy to obtain. It is also relatively stable and can be used in a variety of applications. However, there are some limitations to using this compound in laboratory experiments, such as the fact that it is only soluble in certain solvents and can be toxic if handled improperly.

Future Directions

There are a number of potential future directions for research involving tert-butyl 3-amino-5-iodobenzoate, including further studies of its biochemical and physiological effects, its potential anti-cancer properties, and its potential use as a catalyst in the production of polymers and in the manufacture of pharmaceuticals. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to explore its potential applications in other areas, such as the regulation of cell signaling pathways.

Synthesis Methods

Tert-butyl 3-amino-5-iodobenzoate can be synthesized through a two-step process. The first step involves the reaction of tert-butyl bromide with 3-amino-5-iodobenzoic acid in the presence of a base. This yields a tert-butyl ester of 3-amino-5-iodobenzoic acid, which is then reacted with sodium hydroxide to form this compound.

Properties

IUPAC Name

tert-butyl 3-amino-5-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXNGHMQVPTVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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